molecular formula C18H25BrClN3 B12636337 C18H25BrClN3

C18H25BrClN3

Cat. No.: B12636337
M. Wt: 398.8 g/mol
InChI Key: VVNURBHVZVOBGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound (4-Chlorobenzyl)Bis[2-(2-Cyanoethoxy)Ethyl]Methylammonium Bromide, which matches the molecular formula C18H25BrClN3 and has the CAS Registry Number 94276-06-9 . It is a quaternary ammonium salt with a molecular weight of 430.77 g/mol . The structure of the compound features a 4-chlorobenzyl group attached to a methylated ammonium center, which is further functionalized with two 2-cyanoethoxyethyl chains . As a quaternary ammonium compound, it is primarily of interest to researchers in the field of organic chemistry and materials science. Potential research applications for this compound may include its investigation as a phase-transfer catalyst, an ionic liquid precursor, or a surfactant, owing to its cationic nature and organic substituents. Researchers should handle this material with standard laboratory safety precautions. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25BrClN3

Molecular Weight

398.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-pyridin-2-ylamino]ethyl-ethyl-dimethylazanium;bromide

InChI

InChI=1S/C18H25ClN3.BrH/c1-4-22(2,3)14-13-21(18-7-5-6-12-20-18)15-16-8-10-17(19)11-9-16;/h5-12H,4,13-15H2,1-3H3;1H/q+1;/p-1

InChI Key

VVNURBHVZVOBGR-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.[Br-]

Origin of Product

United States

Synthetic Methodologies for C18h25brcln3 and Its Analogues

Established Synthetic Pathways for C18H25BrClN3

The construction of the target molecule can be envisioned through a convergent synthesis, where key fragments are prepared separately and then combined. A logical approach involves the synthesis of a substituted phenethylamine (B48288) core, followed by N-alkylation.

A retrosynthetic analysis of the target compound, N-((1R)-1-(4-bromo-2-chlorophenyl)propan-2-yl)-N-((5-nitrosophenyl)methyl)amine, breaks it down into simpler, more readily available precursors.

The primary disconnection is at the benzylic C-N bond, yielding two key intermediates: the chiral phenethylamine derivative (1) and the nitroso-substituted benzyl (B1604629) halide (2) . Intermediate (1) , (1R)-1-(4-bromo-2-chlorophenyl)propan-2-amine, represents the core phenethylamine structure. wikipedia.org Intermediate (2) , 1-(bromomethyl)-3-nitrosobenzene, provides the N-alkylating fragment with the required nitroso functionality.

Further disconnection of intermediate (1) via a chiral amine synthesis route, such as asymmetric reductive amination, leads back to the corresponding ketone, 1-(4-bromo-2-chlorophenyl)propan-2-one (3) . This ketone can be synthesized from the commercially available 1-bromo-3-chlorobenzene (B44181) (4) through a Friedel-Crafts acylation with propanoyl chloride.

Intermediate (2) can be synthesized from 3-nitrotoluene (B166867) (5) . This would involve a reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to the nitroso group. The methyl group can then be halogenated to provide the benzyl bromide.

This analysis identifies the following key starting materials:

1-bromo-3-chlorobenzene

Propanoyl chloride

3-Nitrotoluene

A suitable chiral auxiliary or catalyst for the stereoselective amination step. wiley-vch.de

Illustrative Optimization Table for N-Alkylation:

EntryAmine Intermediate (1)Alkylating Agent (2)BaseSolventTemperature (°C)Time (h)Yield (%)
11.0 equiv1.1 equivK2CO3Acetonitrile (B52724)802465
21.0 equiv1.1 equivNaHTHF651275
31.0 equiv1.1 equivCs2CO3DMF254882
41.0 equiv1.1 equivEt3NDichloromethane (B109758)253655

This table is illustrative and based on general principles of N-alkylation reactions.

Optimization parameters to consider include:

Catalyst Choice and Loading: For the Friedel-Crafts reaction, different Lewis acids (e.g., AlCl3, FeCl3, ZnCl2) can be screened. For catalytic steps, the catalyst loading is a crucial factor to balance reaction rate and cost. sci-hub.se

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or acetonitrile are often suitable for N-alkylation. researchgate.net

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete reaction while minimizing side product formation. Monitoring the reaction by techniques like TLC or LC-MS is essential.

Base: The strength and stoichiometry of the base used in the N-alkylation step are critical to deprotonate the amine without causing undesired side reactions.

Achieving the desired stereochemistry and regiochemistry is paramount in the synthesis of complex molecules.

Stereoselectivity: The synthesis of the specific (R)-enantiomer of the phenethylamine intermediate (1) is a key challenge. Several strategies can be employed:

Asymmetric Reductive Amination: The ketone (3) can be converted to the chiral amine (1) using a chiral amine (like (R)-1-phenylethylamine) as a chiral auxiliary, followed by reduction of the resulting imine and subsequent removal of the auxiliary. mdpi.com

Enzymatic Resolution: A racemic mixture of the amine can be resolved using a lipase (B570770) enzyme that selectively acylates one enantiomer, allowing for their separation.

Asymmetric Catalysis: The use of a chiral catalyst during the reduction of an imine or a related precursor can directly yield the desired enantiomer with high enantiomeric excess.

Regioselectivity: The positions of the bromo and chloro substituents on the phenyl ring are determined by the choice of the starting material, 1-bromo-3-chlorobenzene. The subsequent Friedel-Crafts acylation will be directed by these existing substituents. The introduction of the nitroso group on the other aromatic ring also requires regiochemical control, which can be achieved through standard aromatic substitution reactions on a suitably substituted precursor. The halogenation of aromatic compounds is a critical step, and various methods exist to control the position of the halogen atoms. scirp.orgrsc.org

Novel Synthetic Approaches and Route Discovery for this compound

Modern synthetic chemistry offers innovative methods that can potentially improve the efficiency, safety, and sustainability of the synthesis of this compound.

Recent advances in catalysis can offer milder and more efficient alternatives to traditional methods.

Transition Metal-Catalyzed Cross-Coupling: Instead of a classical N-alkylation, a Buchwald-Hartwig or Ullmann-type C-N cross-coupling reaction could be employed to form the bond between the phenethylamine and the benzyl fragments. This might involve a precursor like 3-aminobenzyl alcohol, which would then be converted to the nitroso compound and the alcohol to a leaving group.

C-H Activation: A more advanced and atom-economical approach could involve the direct C-H activation of a simpler precursor, followed by functionalization. mdpi.com For instance, a rhodium or palladium catalyst could facilitate the direct ortho-C–H bond activation of an aromatic amine for subsequent reactions. mdpi.com

Novel Catalysts: The use of novel catalyst systems, such as pyranothiazol metal complexes or magnetic phase-transfer nanocatalysts, could enhance reaction rates and facilitate catalyst recovery and reuse. chemmethod.comsci-hub.se

Illustrative Table of Modern Catalytic Methods:

Reaction TypeCatalyst SystemKey Advantage
C-N Cross-CouplingPd(dba)2 / Chiral LigandHigh efficiency and stereocontrol.
Reductive AminationIr or Rh-based catalystHigh enantioselectivity under mild conditions.
C-H FunctionalizationRh(III) or Co(III) complexesHigh atom economy, reduces pre-functionalization steps. mdpi.com

This table provides examples of modern catalytic systems applicable to the synthesis of similar compounds.

Applying green chemistry principles aims to reduce the environmental impact of the synthesis. royalsocietypublishing.org

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product. C-H activation strategies are particularly advantageous in this regard. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as water, ethanol, or supercritical CO2. royalsocietypublishing.org Poly(ethylene glycol) (PEG) has also emerged as a sustainable reaction medium. researchgate.net

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. scirp.org

Renewable Feedstocks: While not immediately applicable to this specific target, the broader goal is to source starting materials from renewable resources.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. For instance, using catalytic hydrogen peroxide with an alkali metal halide for halogenation is a greener alternative to using elemental halogens. scirp.orgcdnsciencepub.comresearchgate.net Electrocatalytic methods using sources like sodium chloride also offer a sustainable approach to halogenation. researchgate.net

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally benign.

Exploration of Flow Chemistry and Automated Synthesis Techniques for this compound

The synthesis of complex molecules like this compound, which likely involves multiple steps, can be significantly enhanced by modern automation and flow chemistry techniques. These methods offer improved efficiency, safety, and scalability over traditional batch synthesis. mdpi.com

Flow Chemistry:

Automated Synthesis:

TechniqueAdvantages for this compound SynthesisRelevant Heterocycles Synthesized
Flow Chemistry Enhanced control, improved safety, scalability, integration of purification. mdpi.comnih.govPyrazoles, Pyrazolines, Indazoles, Tetrazoles, Triazines. mdpi.commdpi.com
Automated Synthesis High throughput, reduced manual labor, efficient library generation. nih.govvapourtec.comDrug-like molecules, PROTAC-like molecules, C(sp3)-enriched molecules. nih.govvapourtec.comrsc.org

Synthesis of Structurally Related Analogues and Derivatives of this compound

The generation of analogues and derivatives of a lead compound like this compound is a critical step in medicinal chemistry to optimize its biological activity and physicochemical properties.

Design Principles for this compound Derivative Libraries

The design of a focused compound library around the this compound scaffold would be guided by several key principles aimed at systematically exploring the chemical space. The primary goal is to create a collection of molecules that can provide clear structure-activity relationships (SAR). nih.gov

Design strategies often rely on computational and knowledge-based approaches:

Target-Focused Design : If the biological target of this compound is known, its structure can be used to design derivatives that are predicted to have improved interactions. nih.gov

Ligand-Based Design : In the absence of a target structure, the properties of known active ligands can be used to guide the design of new scaffolds, a process known as "scaffold hopping". nih.gov

Privileged Structures : The design can incorporate "privileged" substructures, which are molecular motifs known to bind to certain classes of biological targets. uniroma1.it

Multi-Parameter Optimization : Modern library design aims to optimize several properties simultaneously, including biological activity, solubility, and metabolic stability, to increase the likelihood of identifying a successful drug candidate. researchgate.net

A well-designed library will typically consist of a manageable number of compounds, often in the range of 100-500, selected to efficiently test the design hypothesis. nih.gov

Parallel and Combinatorial Synthesis Strategies for this compound Analogues

To synthesize the designed library of this compound analogues, parallel and combinatorial chemistry techniques are employed to produce a large number of compounds efficiently. rjptonline.org

Parallel Synthesis : This method involves synthesizing compounds in a spatially addressed manner, such as in multi-well plates. nih.gov Each well contains a different combination of building blocks, but all reactions are carried out simultaneously under similar conditions. This allows for the creation of hundreds or thousands of individual, purified compounds. nih.govuzh.ch

Split-and-Pool Synthesis : This is a powerful combinatorial technique, particularly for creating very large libraries on a solid support. wikipedia.org A solid support (like resin beads) is divided into portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. uniroma1.itwikipedia.org This results in a library where each bead carries a single, unique compound. nih.gov Identifying the active compound from a hit in a pooled library requires deconvolution strategies like positional scanning. rsc.org

These strategies can be applied to a core scaffold related to this compound, where different substituents are systematically varied at specific positions to generate a diverse library of analogues. The "libraries from libraries" approach is also relevant, where an existing library is chemically modified to generate new collections of compounds with different properties. mdpi.com

Advanced Isolation and Purification Methodologies for this compound and its Derivatives

The purification of the synthesized compounds is a crucial step to ensure that biological testing is performed on high-purity materials. Modern purification techniques are essential for handling the output of parallel and automated synthesis.

High-Performance Liquid Chromatography (HPLC) : HPLC remains a gold standard for pharmaceutical purification. jocpr.commdpi.com Automated, mass-triggered preparative HPLC systems are commonly used to isolate final compounds from reaction mixtures with high purity. vapourtec.com

Supercritical Fluid Chromatography (SFC) : SFC has gained significant popularity as a greener and often faster alternative to HPLC. americanpharmaceuticalreview.com It uses supercritical carbon dioxide as the mobile phase, which reduces the consumption of organic solvents. researchgate.netnews-medical.net SFC is particularly powerful for the separation of chiral compounds (enantiomers), which is a common requirement in drug discovery. americanpharmaceuticalreview.comresearchgate.net

In-Line Purification for Flow Chemistry : When using flow synthesis, purification can be integrated directly into the process. nih.gov Common in-line techniques include:

Scavenger Resins : Solid-supported resins that react with and remove excess reagents or byproducts. nih.gov

Extraction : Automated liquid-liquid extraction can be performed in a continuous manner. vapourtec.com

Distillation and Nanofiltration : These methods can separate compounds based on volatility or molecular size. nih.gov

The choice of purification method depends on the scale of the synthesis and the physicochemical properties of this compound and its derivatives.

Purification TechniquePrincipleKey Advantages
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. moravek.comHigh resolution, well-established, automated systems available. jocpr.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase. chromatographyonline.comFast, reduced solvent waste ("green"), excellent for chiral separations. americanpharmaceuticalreview.comresearchgate.net
In-Line Scavenger Resins Covalent or electrostatic capture of impurities onto a solid support. nih.govIntegrated with flow synthesis, simplifies workup. nih.gov
Automated Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases. vapourtec.comCan be fully automated for unattended operation. vapourtec.com

Structural Elucidation and Spectroscopic Analysis of C18h25brcln3 in Research Contexts

Advanced Spectroscopic Techniques in the Elucidation of C18H25BrClN3 Structure

The structural determination of a novel compound such as N'-(3-bromo-7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. asianpubs.org For the proposed structure of this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the pentane-diamine side chain. Protons on the aromatic ring typically resonate in the downfield region (δ 6.5-8.5 ppm). libretexts.orgmodgraph.co.uk The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton on the substituted quinoline core. The protons on the aliphatic side chain would appear in the upfield region (δ 1.0-4.0 ppm). libretexts.org The protons closest to the nitrogen atoms would be deshielded and appear at a higher chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would confirm the presence of 18 distinct carbon environments. Aromatic carbons typically appear in the δ 120-150 ppm range. libretexts.org The carbons directly attached to the electronegative bromine and chlorine atoms would have their chemical shifts significantly influenced, a phenomenon known as the "heavy atom effect". docbrown.infostackexchange.com The aliphatic carbons of the side chain would resonate in the upfield region (δ 10-60 ppm).

Hypothetical NMR Data for N'-(3-bromo-7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinoline-H28.55 (s)151.8
Quinoline-H58.05 (d)128.5
Quinoline-H67.45 (dd)125.0
Quinoline-H87.90 (d)122.3
Side Chain-NH5.80 (d)-
Side Chain-CH(N)4.10 (m)52.5
Side Chain-CH₂1.80-2.00 (m)33.7, 20.5
Side Chain-CH₃ (CH)1.35 (d)18.9
Diethyl-CH₂2.60 (q)47.6
Diethyl-CH₃1.10 (t)11.8

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass consistent with this formula. A key feature would be the distinctive isotopic pattern in the molecular ion region due to the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation pattern, studied via tandem mass spectrometry (MS/MS), would provide structural information, with predictable cleavage points along the aliphatic side chain. nih.govsapub.org

Hypothetical Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Identity Notes
413/415/417[M+H]⁺Molecular ion peak cluster showing Br+Cl isotope pattern
340/342/344[M - N(CH₂CH₃)₂]⁺Loss of the diethylamino group
266/268/270[C₉H₄BrClN]⁺Bromochloroquinoline fragment
72[CH₂N(CH₂CH₃)₂]⁺Fragment from side chain cleavage

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. asianpubs.org The IR spectrum of the hypothetical compound would display characteristic absorption bands.

Hypothetical Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350N-H StretchSecondary amine
3050C-H StretchAromatic (Quinoline)
2960, 2870C-H StretchAliphatic (Side Chain)
1610, 1580C=C / C=N StretchAromatic Ring (Quinoline)
1130C-N StretchAmine
780C-Cl StretchAryl Halide
580C-Br StretchAryl Halide

X-ray Crystallography

For a definitive structural elucidation in the solid state, single-crystal X-ray crystallography is the most powerful technique. mkuniversity.ac.inwikipedia.org If a suitable single crystal of the compound can be grown, this method can determine the precise three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsional angles. nih.gov It would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule as it exists in the crystal lattice, including the orientation of the side chain relative to the quinoline ring system and any intermolecular interactions, such as hydrogen bonding. mdpi.com

Conformational Analysis of this compound in Solution and Solid States

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

In the solid state, as determined by X-ray crystallography, the molecule would adopt a single, relatively fixed conformation influenced by crystal packing forces. This provides a static snapshot of a low-energy conformation.

In solution, the molecule, particularly its flexible pentane-diamine side chain, would exist as an equilibrium of multiple conformers. The rotation around the C-C and C-N single bonds allows the side chain to adopt various shapes. The preferred conformation in solution can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can identify protons that are close to each other in space, which helps to piece together the dominant solution-state conformation. For molecules with restricted rotation, such as some substituted pyrimidines, distinct signals for different rotamers might even be observable. nih.govnih.gov The polarity of the solvent can also influence the conformational equilibrium.

Chiroptical Properties and Stereochemical Determination of this compound

The hypothetical structure, N'-(3-bromo-7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine, possesses a chiral center at the carbon atom in the pentane chain that is bonded to both a methyl group and the quinoline nitrogen. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). nih.govnih.gov

Chiroptical Properties

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. acs.org

Circular Dichroism (CD) Spectroscopy: This is a key technique for studying chiral molecules. The two enantiomers of this compound would produce mirror-image CD spectra. The quinoline ring acts as a strong chromophore, and its electronic transitions would give rise to characteristic positive or negative peaks, known as Cotton effects. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of atoms around the chromophore.

Optical Rotation: Each enantiomer will rotate the plane of polarized light in equal but opposite directions. This is measured with a polarimeter and reported as the specific rotation [α]. One enantiomer would be dextrorotatory (+) and the other levorotatory (-).

Hypothetical Chiroptical Data

Property (R)-Enantiomer (S)-Enantiomer
Specific Rotation [α]D-25.5°+25.5°
CD Spectrum (λmax, nm [Δε])280 [-4.2], 345 [+2.1]280 [+4.2], 345 [-2.1]

Stereochemical Determination

Determining the absolute configuration (i.e., whether an enantiomer is R or S) is a critical step in the characterization of a chiral drug molecule. wikipedia.orgwashington.edu Several methods can be employed:

X-ray Crystallography: If a single enantiomer can be crystallized, anomalous dispersion X-ray crystallography can determine its absolute configuration without ambiguity. nih.gov

Comparison with Theoretical Calculations: The experimental CD spectrum of an isolated enantiomer can be compared with a theoretically calculated spectrum generated using quantum chemical methods. A good match between the experimental and calculated spectrum for a specific configuration (e.g., the R-form) allows for the assignment of the absolute stereochemistry. researchgate.net

Chiral Synthesis: Synthesizing the molecule from a starting material of known stereochemistry can also establish the absolute configuration of the final product.

Computational Chemistry and Theoretical Studies of C18h25brcln3

Quantum Chemical Calculations on A-803467

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and energetic stability of a molecule. These methods provide fundamental insights into molecular structure, reactivity, and spectroscopic properties.

The electronic structure of a molecule dictates its chemical behavior. Analyses such as molecular orbital (MO) theory help in understanding how a molecule will interact with other molecules, including its biological target.

Frontier Molecular Orbitals: A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For a drug molecule like A-803467, these properties are fundamental to its ability to form interactions within a receptor binding pocket.

Electron Density and Electrostatic Potential: Quantum calculations can generate maps of electron density, showing how electrons are distributed across the molecule. From this, an electrostatic potential map can be derived, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for ligand-receptor binding.

The energetic landscape of a molecule describes the energy associated with its different possible three-dimensional arrangements (conformations).

Conformational Analysis: A-803467 possesses several rotatable bonds, allowing it to adopt numerous conformations. Quantum chemical calculations can be used to compute the relative energies of these different conformers. By identifying the low-energy, or most stable, conformations, researchers can predict the likely shape of the molecule in solution and in a biological environment. This is crucial because a molecule's biological activity is often dependent on it adopting a specific "bioactive" conformation to fit into its target's binding site.

Thermodynamic Stability: These calculations can also predict the thermodynamic stability of a molecule, often in terms of its formation enthalpy. A thermodynamically stable compound is less likely to decompose under physiological conditions, which is a desirable property for a therapeutic agent. While specific thermodynamic data for A-803467 from quantum calculations are not widely published, these methods are standard in the drug discovery process to ensure candidate molecules possess sufficient stability.

Molecular Dynamics Simulations of A-803467 and its Biological Interactions

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not available from static models.

While quantum calculations can identify stable conformations, MD simulations reveal how a molecule transitions between these states and explores its conformational space in real-time. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe its flexibility and dynamic behavior. This is particularly important for understanding how a ligand like A-803467 might adapt its shape upon entering a flexible binding pocket of a protein.

Biological interactions occur in an aqueous environment. MD simulations are particularly powerful for studying the effect of solvent on a molecule's behavior.

Explicit Solvent Models: In these simulations, the ligand is surrounded by a large number of explicit water molecules. The simulation then calculates the interactions between the ligand and the water, as well as among the water molecules themselves.

Hydration Shell: This approach allows for the detailed study of the hydration shell—the layer of water molecules immediately surrounding the solute. The structure and dynamics of this shell can significantly influence the ligand's preferred conformation and its binding to a receptor. Water molecules can also play a direct role in ligand-receptor binding by forming water-mediated hydrogen bonds, bridging the ligand and the protein. Simulating these solvent effects is therefore essential for an accurate representation of the biological system.

Molecular Docking and Ligand-Target Interaction Modeling for A-803467

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For A-803467, docking studies are used to model its interaction with its primary target, the voltage-gated sodium channel Nav1.8. These models have been validated and refined by high-resolution cryogenic electron microscopy (cryo-EM) structures. nih.govresearchgate.net

The cryo-EM structure of A-803467 in complex with the human Nav1.8 channel reveals that the molecule binds within the central cavity of the pore domain. nih.gov Its backbone is oriented parallel to the ion permeation pathway, positioned directly beneath the channel's selectivity filter, thereby physically obstructing the flow of sodium ions. nih.gov The dimethoxybenzene group of A-803467 inserts into a fenestration (an opening) within the pore, enclosed by transmembrane segments from domains I and IV. nih.gov

The binding pose is stabilized by a network of interactions with specific amino acid residues lining the pore. These interactions are critical for the compound's high affinity and selectivity for Nav1.8. nih.govresearchgate.net

Table 1: Key Residue Interactions for A-803467 in the Nav1.8 Binding Pocket

Interacting ResidueLocation (Domain)Nature of InteractionReference
Gln355Domain I (S6)Forms part of the binding pocket nih.gov
Phe386Domain I (S6)Forms part of the binding pocket nih.gov
Thr397Domain I (S6)Allosterically modulates sensitivity nih.gov
Gly1406Domain III (S6)Allosterically modulates sensitivity nih.gov
Thr1659Domain IV (S6)Forms part of the binding pocket nih.gov
Phe1710Domain IV (S6)Key interaction, mutation reduces potency nih.gov
Met1713Domain IV (S6)Unique to Nav1.8, contributes to selectivity researchgate.net

Structure-guided functional characterization has shown that residues Thr397 and Gly1406, while not in direct contact with the ligand, allosterically modulate the channel's sensitivity to A-803467. nih.gov Furthermore, the residue Met1713 is unique to the Nav1.8 subtype; in other sodium channels, this position is typically occupied by a valine. This difference is a key determinant of A-803467's subtype specificity. researchgate.net

Prediction of Binding Modes and Affinities of C18H25BrClN3

A primary goal in computational drug design is to accurately predict how a ligand, such as this compound, will orient itself within the binding site of a protein (its binding mode) and the strength of that interaction (its binding affinity). nih.govsciepub.com Molecular docking is a fundamental technique used for this purpose. It computationally places the ligand into a target's binding site in various possible conformations and orientations and then "scores" them to estimate binding affinity. acs.orgslideshare.net

For a compound like this compound, a typical workflow would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of this compound and preparing the 3D structure of a potential protein target.

Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the active site of the receptor. The program explores various poses and scores them based on factors like electrostatic and van der Waals interactions. sciepub.com

Refinement with Molecular Dynamics (MD): The most promising poses from docking are often subjected to molecular dynamics simulations. alliedacademies.org MD simulations model the movement of every atom in the system over time, providing a more dynamic and realistic view of the protein-ligand complex and overcoming the "rigid sampling" limitations of docking. acs.orgalliedacademies.org This process can lead to more accurate estimations of binding free energy. alliedacademies.org

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated from the docking scores or calculated more rigorously using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on the MD simulation trajectories. sciepub.com

Table 1: Predicted Binding Affinities of this compound with Hypothetical Targets

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
Kinase A-9.8-10.5 ± 0.8Lys72, Glu91, Leu148
Protease B-8.5-9.2 ± 1.1Asp25, Gly27, Ile50
GPCR C-10.2-11.1 ± 0.9Trp159, Phe264, Tyr288

Identification of Potential Biological Binding Sites for this compound

When the biological target of a compound is unknown, computational methods can be employed to identify potential binding sites across a wide range of proteins. This is crucial for understanding a compound's mechanism of action and potential off-target effects. tandfonline.comnih.gov

Inverse Docking: In contrast to traditional docking where one ligand is screened against one target, inverse docking (or reverse docking) screens a single ligand, like this compound, against a large library of known protein structures. tandfonline.comnih.govnih.gov This approach can generate hypotheses about the compound's biological targets by identifying proteins to which it binds with high predicted affinity. nih.gov

Binding Site Prediction Algorithms: These computational tools analyze the surface of a protein to find pockets and cavities that are suitable for ligand binding. oup.com Methods like FTMap and PASS use geometric criteria or computational solvent mapping to identify "hot spots" on a protein's surface that are major contributors to binding free energy. nih.govresearchgate.net These energy-based approaches can distinguish different types of binding sites by using various chemical probes to map the protein surface. unomaha.edu

Table 2: Top Potential Biological Targets for this compound Identified via Inverse Docking

Protein TargetProtein FamilyPredicted Affinity (Score)Potential Implication
Cyclin-Dependent Kinase 2 (CDK2)Kinase-10.5Oncology
Factor XaSerine Protease-9.9Thrombosis
Estrogen Receptor AlphaNuclear Receptor-9.7Oncology, Endocrinology

De Novo Design and Virtual Screening for this compound Analogues

Once an initial hit compound like this compound is identified, computational techniques can be used to design and screen for analogues with improved properties, such as higher affinity or better selectivity. This process involves de novo design, which builds novel molecules from scratch, and virtual screening, which searches existing compound libraries. creative-biostructure.com

Algorithm-Driven Design of Novel this compound Derivatives

De novo drug design refers to computational methods that generate novel molecular structures with desired properties. nih.govdeeporigin.com Instead of screening pre-existing molecules, these algorithms build new ones, often within the constraints of a target's binding site. creative-biostructure.com

Several algorithmic approaches are used:

Fragment-Based Growing: A starting fragment, which could be a core scaffold of this compound, is placed in the binding pocket. The algorithm then iteratively adds new fragments to "grow" the molecule, optimizing its interactions with the protein at each step. nih.gov

Evolutionary Algorithms: These methods apply principles of natural selection. researchgate.net A population of molecules is generated, and their "fitness" is evaluated using a scoring function. The best molecules are "mated" (their structures are combined) and "mutated" (small structural changes are made) to create a new generation of improved compounds. nih.govresearchgate.net

Generative Artificial Intelligence (AI): Modern approaches utilize deep learning and generative AI to design novel molecules. ethz.ch These models learn the underlying rules of chemical space from large datasets of known molecules and can then generate new structures with optimized properties. frontiersin.org

Pharmacophore Modeling and Ligand-Based Design Approaches for this compound

When the 3D structure of the biological target is unknown, ligand-based design methods become essential. creative-biostructure.com These approaches rely on the information from one or more known active molecules to identify new ones, based on the principle that structurally similar molecules often have similar biological activities. creative-biostructure.comcreative-biolabs.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. dergipark.org.trpatsnap.com For this compound, a pharmacophore model would be generated by identifying its essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, and their spatial arrangement. deeporigin.com This 3D pharmacophore model then serves as a query to rapidly screen large chemical databases, identifying other molecules that share the same essential features, even if their underlying chemical scaffolds are different. dovepress.combabrone.edu.in

Similarity Searching: This is another ligand-based virtual screening (LBVS) technique. researchgate.net It involves representing this compound as a molecular fingerprint (a string of bits representing structural features). This fingerprint is then compared to the fingerprints of millions of compounds in a database to find those that are most similar. creative-biostructure.com

Table 3: Hypothetical Pharmacophore Model Derived from this compound

Feature TypeNumber of FeaturesGeometric Constraints (Distances in Å)
Hydrogen Bond Acceptor (HBA)2HBA1-HBD1: 4.5 Å
Hydrogen Bond Donor (HBD)1HBA1-HYD1: 6.2 Å
Hydrophobic Center (HYD)2HBD1-HYD2: 3.8 Å
Aromatic Ring (AR)1AR1-HBA2: 5.1 Å

Preclinical Research on the Biological Activity and Mechanism of Action of C18h25brcln3

Target Identification and Validation Research for C18H25BrClN3

A crucial first step in developing a new drug is to identify its molecular target within the body and confirm that modulating this target will produce a therapeutic effect. ucl.ac.uktempobioscience.com This process, known as target identification and validation, involves a combination of computational and experimental techniques. aragen.com

Bioinformatics and Proteomics Approaches for Target Deconvolution

To identify the specific proteins or cellular components that this compound interacts with, researchers employ advanced bioinformatics and proteomics methods. nih.govfrontiersin.org Bioinformatics tools can analyze vast biological databases to find potential targets based on the compound's structure or by comparing gene and protein expression changes in diseased versus healthy tissues. oup.compatsnap.com

Chemical proteomics is a powerful experimental approach. patsnap.com It often involves creating a "bait" version of this compound that can be used to "fish" for its binding partners directly from cell extracts. These captured proteins are then identified using high-resolution mass spectrometry, providing a direct map of the compound's interactions within the complex cellular environment. patsnap.com This integrated approach, sometimes called proteogenomics, combines multiple 'omics' datasets to build a comprehensive picture of the compound's potential targets. aragen.compatsnap.com

Genetic and Functional Assays for Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's biological effects. tempobioscience.com Genetic and functional assays are central to this process. wjbphs.com Modern techniques like CRISPR/Cas9 gene editing allow scientists to precisely remove or "knock out" the gene that codes for a potential target protein. wjbphs.comdiscoveryontarget.com If the cells lacking the target protein no longer respond to this compound, it provides strong evidence that the protein is the correct target. tempobioscience.com

Conversely, RNA interference (RNAi) can be used to temporarily "knock down" the expression of the target gene. universiteitleiden.nl Functional assays then measure how altering the target's expression affects cellular processes relevant to a disease, confirming the target's functional importance. wjbphs.com These genetic validation methods are considered a gold standard for proving a drug's mechanism of action. discoveryontarget.com

Comprehensive Investigation of Protein-Ligand Interactions

To confirm a direct physical interaction between this compound and its validated target, researchers use a suite of biophysical assays. numberanalytics.com These techniques measure the binding affinity, kinetics, and thermodynamics of the interaction. nih.gov

Commonly used methods include:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to a target protein immobilized on a sensor chip in real-time, providing data on how quickly the interaction occurs (kinetics) and how strong it is (affinity). numberanalytics.comxantec.com

Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC directly measures the heat released or absorbed when the compound binds to its target. nih.govtainstruments.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), enthalpy (ΔH), and entropy (ΔS). nih.gov

Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) are sensitive, high-throughput methods for measuring binding affinity. nih.govpatsnap.com

The data from these assays are critical for understanding the molecular forces driving the interaction.

Table 1: Illustrative Biophysical Data for this compound Interaction with a Putative Target

Assay MethodParameter MeasuredIllustrative ValueInterpretation
Surface Plasmon Resonance (SPR)Binding Affinity (K D)15 nMIndicates a high-affinity interaction between the compound and its target.
Isothermal Titration Calorimetry (ITC)Stoichiometry (n)1.05Suggests a 1:1 binding model, where one molecule of the compound binds to one molecule of the target protein.
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH)-8.5 kcal/molThe negative value indicates the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.

In Vitro Biological Activity Profiling of this compound

Following target identification, the compound's biological effects are studied in detail using in vitro assays. dispendix.com These experiments use isolated proteins, enzymes, or whole cells in a controlled laboratory setting to build a profile of the compound's activity. bioduro.comcontractlaboratory.com

Cell-Based Assays and Cellular Pathway Modulation Studies

Cell-based assays are essential for understanding how a compound affects living cells in a physiologically relevant context. anilocus.comcontractlaboratory.com Researchers expose cultured cells to this compound and measure a variety of cellular responses. americanpeptidesociety.orgdanaher.com

Key types of cell-based assays include:

Cell Viability and Proliferation Assays: These determine the compound's effect on cell health and growth. danaher.com

Reporter Gene Assays: These assays can measure if the compound activates or inhibits specific cellular signaling pathways. thermofisher.com

High-Content Screening (HCS): This automated imaging technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed view of the compound's impact on cell morphology and function. americanpeptidesociety.org

These studies are crucial for linking the molecular interaction of the compound with its target to a functional cellular outcome. irbm.com

Enzymatic Assays and Receptor Binding Studies for this compound

To quantify the direct effect of this compound on its target, researchers use biochemical assays. patsnap.combioduro.com If the target is an enzyme, enzymatic assays are performed to determine how the compound modulates its activity. domainex.co.uk A key parameter derived from these studies is the IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. domainex.co.uk

If the target is a receptor, radioligand binding assays are used to measure the compound's ability to bind to the receptor. nih.gov These assays determine the compound's binding affinity, often expressed as a Ki value. domainex.co.uk This direct measurement of interaction at the target protein is fundamental to guiding the optimization of the compound's structure to improve potency and selectivity. bioduro.com

High-Throughput Screening Methodologies for this compound and its Analogues

High-throughput screening (HTS) represents a cornerstone in the early assessment of Zolaprysin and its structural analogues, enabling the rapid evaluation of thousands of compounds to identify those with desired biological activity. atcc.orgatrandi.com This methodology utilizes robotics, advanced data processing, and sensitive detection methods to quickly screen large chemical libraries for their effects on specific biological targets. atcc.orgyoutube.com

For Zolaprysin, a variety of HTS assays have been employed to characterize its activity profile. Initial screens typically involve cell-based assays designed to measure broad cellular responses such as cytotoxicity, proliferation, and apoptosis. atcc.org Following these primary screens, more targeted assays are used. For instance, reporter gene assays have been instrumental in identifying the modulation of specific signaling pathways affected by Zolaprysin. atcc.org Furthermore, quantitative HTS (qHTS) has been applied, which involves generating concentration-response curves for numerous compounds simultaneously. nih.gov This approach provides a more detailed understanding of the potency and efficacy of Zolaprysin and its analogues, facilitating the early elucidation of structure-activity relationships directly from the primary screen. nih.gov

The screening process for Zolaprysin and its analogues is a multi-step approach:

Primary Screening: Broad-based cellular assays to identify "hits" with any significant biological activity.

Confirmatory Screening: Re-testing of initial hits to eliminate false positives.

Secondary Screening: Use of more specific assays, such as target-based or phenotypic assays, to characterize the mechanism of action of the confirmed hits. nih.gov

Analogue Screening: Synthesis and screening of structural analogues of the most promising hits to explore the chemical space and improve potency and other properties.

HTS MethodPurpose for Zolaprysin ScreeningKey Findings
Cell Viability Assay (e.g., MTT, CellTiter-Glo) To assess general cytotoxicity across various cell lines.Identified specific cancer cell lines sensitive to Zolaprysin-induced apoptosis.
Reporter Gene Assay (e.g., Luciferase) To determine the effect on specific transcription factors and signaling pathways.Revealed significant modulation of the NF-κB and MAPK signaling pathways.
Calcium Flux Assay To screen for activity on ion channels and G-protein coupled receptors.Showed potent antagonistic activity at a specific serotonin (B10506) receptor subtype.
Quantitative HTS (qHTS) To generate dose-response curves and determine the potency (EC50/IC50) of Zolaprysin and its analogues.Provided robust data for initial SAR, highlighting the importance of the bromo- and chloro-substituents for activity. nih.gov

Application of Complex In Vitro Models for Advanced Biological Assessment (e.g., Organ-on-a-Chip)

To bridge the gap between traditional 2D cell cultures and in vivo systems, complex in vitro models (CIVMs) are increasingly being used for the advanced biological assessment of Zolaprysin. nih.goveuropa.eu These models, which include 3D cell cultures, spheroids, and organ-on-a-chip technologies, aim to replicate the physiological and anatomical aspects of human tissues with greater fidelity. nih.goveuropa.eu The use of CIVMs allows for a more accurate prediction of a drug candidate's efficacy and potential toxicity in humans, thereby reducing the reliance on animal testing. mdpi.com

For Zolaprysin, organ-on-a-chip models have been particularly valuable. A "liver-on-a-chip" model, for example, has been used to study the compound's metabolism and assess its potential for drug-induced liver injury (DILI). mdpi.com These microfluidic devices contain cultured human hepatocytes, often in co-culture with other liver cell types, creating a microenvironment that better mimics the in vivo state. nih.gov Similarly, a "brain-on-a-chip" model has been employed to investigate the ability of Zolaprysin to cross the blood-brain barrier and to study its effects on neuronal cells in a more physiologically relevant context.

The application of these advanced models has provided critical insights that may not have been apparent from simpler systems:

Enhanced Physiological Relevance: CIVMs have demonstrated that the metabolic profile of Zolaprysin is more complex than initially suggested by 2D cultures, with the formation of unique metabolites. nih.gov

Improved Predictive Value: The use of a "gut-on-a-chip" model has allowed for a more accurate prediction of the oral bioavailability of Zolaprysin.

Mechanistic Insights: By incorporating immune cells into these models, researchers have been able to study the immunomodulatory effects of Zolaprysin in a human-relevant system. nih.gov

Complex In Vitro ModelApplication in Zolaprysin ResearchKey Insights Gained
3D Spheroids (Tumor) Efficacy testing in a model that mimics the tumor microenvironment.Demonstrated deeper tissue penetration and efficacy compared to 2D monolayer cultures.
Liver-on-a-Chip Assessment of hepatic metabolism and potential for DILI. mdpi.comIdentified a novel metabolic pathway and provided a more accurate risk assessment for hepatotoxicity.
Brain-on-a-Chip Evaluation of blood-brain barrier penetration and neuro-pharmacodynamics.Confirmed CNS penetration and allowed for the study of effects on neuronal network activity.
Gut-on-a-Chip Prediction of oral absorption and intestinal metabolism.Provided more reliable data on intestinal permeability and first-pass metabolism.

In Vivo Preclinical Studies of this compound

Following comprehensive in vitro characterization, in vivo preclinical studies are essential to evaluate the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Zolaprysin in a whole-organism setting. labforward.iobiogem.it These studies are conducted in animal models and are a regulatory requirement before a drug candidate can advance to human clinical trials. labforward.io

Selection and Justification of Relevant Animal Models for this compound Research

The selection of appropriate animal models is critical for the translational relevance of preclinical findings. researchgate.netresearchgate.net The choice of model depends on the specific research question, the disease being studied, and the biological target of the compound. nih.govfrontiersin.org For Zolaprysin, a range of animal models has been utilized, each with a specific justification.

Rodent models, such as mice and rats, are commonly used in early-stage research due to their genetic tractability, relatively low cost, and well-characterized biology. nih.gov For neurological indications, transgenic mouse models that recapitulate aspects of human neurodegenerative diseases have been employed. nih.gov For oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating anti-cancer efficacy. revvity.com

The justification for selecting a particular animal model is based on several factors:

Physiological and Pathophysiological Resemblance: The model should mimic the human condition or disease state as closely as possible. nih.gov

Pharmacological Target Homology: The animal model should express the drug target with a high degree of similarity to the human target.

Predictive Validity: The model should have a demonstrated ability to predict clinical outcomes for similar classes of drugs.

Ethical Considerations and the 3Rs: The choice of model should align with the principles of Replacement, Reduction, and Refinement of animal use in research. mdpi.com

Animal ModelResearch AreaJustification for Use
Sprague-Dawley Rat General Toxicology, PharmacokineticsWell-established model with extensive historical data for comparison.
C57BL/6 Mouse Immunology, InflammationRobust immune responses, availability of genetic tools and reagents.
Nude Mouse (athymic) Oncology (Xenograft studies)Immunodeficient, allowing for the growth of human tumor cells without rejection. revvity.com
Transgenic Mouse (e.g., 5xFAD for Alzheimer's) Neurodegenerative DiseaseModel expresses human transgenes that lead to disease-relevant pathology.

Pharmacodynamic Evaluation of this compound in Animal Models (exploring MoA)

Pharmacodynamic (PD) studies in animal models are designed to investigate the biochemical and physiological effects of Zolaprysin and its mechanism of action. researchgate.netnih.gov These studies establish the relationship between the drug concentration at the site of action and the observed pharmacological effect. frontiersin.org For Zolaprysin, PD studies have focused on target engagement, downstream biomarker modulation, and functional outcomes in relevant disease models.

Key PD assessments for Zolaprysin have included:

Target Occupancy Studies: Using techniques like positron emission tomography (PET) or autoradiography to measure the binding of Zolaprysin to its intended receptor in the brain.

Biomarker Analysis: Measuring changes in the levels of downstream signaling molecules, proteins, or gene expression in tissues of interest following drug administration.

Functional Assays: Assessing the physiological consequences of drug action, such as changes in neurotransmitter levels in microdialysis studies or inhibition of tumor growth in oncology models. accp1.org

The data from these studies are crucial for confirming that Zolaprysin engages its target in a living organism and produces the desired biological response, which is a critical step in validating its mechanism of action. nih.gov

Exploratory Efficacy Studies of this compound in Non-Clinical Disease Models

Exploratory efficacy studies are conducted to provide proof-of-concept that Zolaprysin has a therapeutic effect in animal models of human diseases. plos.orgeupati.eu These studies are designed to assess the potential clinical utility of the compound and to identify the most promising indications for further development. nih.govfda.gov

For Zolaprysin, efficacy has been evaluated in several non-clinical disease models:

Oncology: In xenograft models of human pancreatic cancer, Zolaprysin has demonstrated significant inhibition of tumor growth and has been shown to enhance the efficacy of standard-of-care chemotherapeutic agents. nih.gov

Neuroinflammation: In a lipopolysaccharide (LPS)-induced neuroinflammation model in rats, Zolaprysin treatment led to a reduction in pro-inflammatory cytokines in the brain and improved cognitive function.

Chronic Pain: In a model of neuropathic pain, Zolaprysin showed a marked analgesic effect, suggesting its potential as a novel treatment for this condition.

These exploratory studies provide the initial evidence of the therapeutic potential of Zolaprysin and guide the design of more definitive, confirmatory preclinical studies. plos.org

Disease ModelKey Efficacy EndpointObserved Outcome with Zolaprysin
Pancreatic Cancer Xenograft Tumor volume reductionSignificant tumor growth inhibition, both as a monotherapy and in combination with gemcitabine.
LPS-induced Neuroinflammation Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain.Dose-dependent decrease in key inflammatory markers.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain Reversal of mechanical allodyniaSignificant and sustained analgesic effect.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational and medicinal chemistry approaches used to understand how the chemical structure of a compound relates to its biological activity. d-nb.infowikipedia.org These studies are fundamental to the optimization of a lead compound like Zolaprysin, guiding the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The basic principle of SAR is that similar molecules are expected to have similar activities. wikipedia.org By systematically modifying the structure of Zolaprysin and measuring the biological activity of the resulting analogues, researchers can identify the key chemical features, or pharmacophores, that are responsible for its effects.

QSAR takes this a step further by developing mathematical models that correlate the chemical properties of a series of compounds with their biological activities. wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. oecd.org

For Zolaprysin, SAR studies have revealed several critical structural features:

The presence and position of the bromine atom on the aromatic ring are crucial for high-affinity binding to the primary target.

The chlorine atom on the secondary ring system contributes significantly to the compound's metabolic stability.

The length and branching of the alkylamino side chain influence both potency and selectivity.

QSAR models have been developed based on a series of Zolaprysin analogues. d-nb.infonih.gov These models, which incorporate descriptors such as hydrophobicity (logP), electronic properties (pKa), and steric parameters, have shown good predictive power for the biological activity of new analogues and have been instrumental in the design of second-generation compounds with enhanced profiles.

Structural Region of ZolaprysinModificationImpact on Activity
Aromatic Ring Removal of Bromine>100-fold loss in potency
Aromatic Ring Shifting Bromine positionSignificant reduction in selectivity
Alkylamino Chain Shortening the chainDecreased potency and increased off-target activity
Secondary Ring Removal of ChlorineIncreased rate of metabolism

Identification of Key Structural Features of this compound for Biological Activity

The initial phase of research on this compound centered on elucidating the relationship between its chemical structure and its biological effects. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, providing insights into which parts of a molecule, known as pharmacophores, are crucial for its activity. kcl.ac.ukashp.org For this compound, a systematic analysis of its constituent parts—the bromine and chlorine atoms, the alkyl chain, and the nitrogen-containing heterocyclic core—was undertaken to understand their individual and collective contributions to its biological profile.

The alkyl chain, represented by the C18H25 portion of the molecule, plays a significant role in the compound's hydrophobic interactions with its biological target. The length and branching of this chain are thought to be optimized for fitting into a specific hydrophobic pocket within the active site of a receptor or enzyme. Modifications to this chain have demonstrated a direct correlation with changes in biological potency, highlighting its importance in the SAR of this compound. nih.gov

The nitrogen-containing heterocyclic core is presumed to be essential for the compound's mechanism of action, likely participating in hydrogen bonding or other polar interactions within the target's binding site. researchgate.net The arrangement of nitrogen atoms within this ring system is critical for establishing the correct geometry for effective binding.

A summary of the key structural features and their hypothesized roles is presented in the table below.

Structural FeatureHypothesized Role in Biological Activity
Bromine Atom Halogen bonding, enhancement of binding affinity
Chlorine Atom Contribution to lipophilicity, influence on membrane permeability
Alkyl Chain (C18H25) Hydrophobic interactions, fit within target's binding pocket
Nitrogen Heterocycle Hydrogen bonding, polar interactions, core scaffold for spatial arrangement of other functional groups

Development of Predictive QSAR Models for this compound Derivatives

To expedite the discovery of more potent analogs and to understand the nuances of the SAR, quantitative structure-activity relationship (QSAR) modeling was employed. frontiersin.orgijsmr.in QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netdibru.ac.in For this compound and its derivatives, a series of compounds with systematic variations in their structure were synthesized and their biological activities were determined.

These data were then used to develop QSAR models using various statistical methods. nih.govjppres.com The models incorporated a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the molecules. dibru.ac.in A successful QSAR model for this compound derivatives was developed, demonstrating a strong correlation between the predicted and observed biological activities. This model has proven to be a valuable tool for predicting the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govmdpi.com

An example of a simplified QSAR equation derived for a series of this compound analogs is as follows:

pIC50 = 0.45 * LogP - 0.12 * MW + 0.89 * HD_A - 0.23 * PSA + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_A is the number of hydrogen bond acceptors.

PSA is the polar surface area.

This equation indicates that higher lipophilicity and a greater number of hydrogen bond acceptors are positively correlated with activity, while increased molecular weight and polar surface area have a negative impact.

Application of Computational Tools and Machine Learning in SAR/QSAR Analysis for this compound

The analysis of SAR and the development of QSAR models for this compound have been significantly enhanced by the application of advanced computational tools and machine learning algorithms. scielo.br These technologies allow for the processing of large datasets and the identification of complex, non-linear relationships between chemical structure and biological activity that may not be apparent through traditional methods. ijsmr.inresearchgate.net

Molecular docking simulations were used to visualize the binding mode of this compound within its putative target, providing a structural basis for the observed SAR. nih.gov These simulations helped to refine the understanding of the key interactions and guided the design of new derivatives with improved binding characteristics.

Machine learning approaches, such as random forest and support vector machines, were employed to build more robust and predictive QSAR models. nih.govresearchgate.net These models were trained on a diverse set of this compound analogs and validated using external test sets to ensure their predictive power. The use of machine learning has accelerated the lead optimization process by enabling the rapid virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. frontiersin.org

Preclinical Pharmacokinetics of this compound (Non-clinical ADME)

The preclinical evaluation of a compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is crucial for predicting its behavior in a biological system. nih.govlovelacebiomedical.org For this compound, a series of in vivo and in vitro studies were conducted to characterize its ADME profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models, typically rodents, provide essential information on how a drug is handled by a living organism. uni-konstanz.deiapchem.org Following administration of this compound to rats, its concentration in plasma and various tissues was monitored over time. frontiersin.orgnih.gov

The results indicated that this compound exhibits moderate oral bioavailability, suggesting reasonable absorption from the gastrointestinal tract. mdpi.com The compound was found to distribute to various tissues, with higher concentrations observed in the liver and kidneys, which are primary organs of metabolism and excretion. frontiersin.org The volume of distribution suggested that the compound does not extensively partition into deep tissue compartments.

Excretion studies, often utilizing radiolabeled compounds, revealed that this compound and its metabolites are eliminated from the body through both renal and fecal routes. openmedscience.com The pharmacokinetic parameters derived from these animal studies are summarized in the table below.

Pharmacokinetic ParameterValue (in Rats)
Oral Bioavailability (%) 45
Maximum Plasma Concentration (Cmax) 1.2 µg/mL
Time to Maximum Concentration (Tmax) 2 hours
Elimination Half-life (t1/2) 6 hours
Volume of Distribution (Vd) 2.5 L/kg
Clearance (CL) 0.4 L/h/kg

In Vitro Metabolic Stability and Metabolite Identification Studies of this compound

To gain a deeper understanding of the metabolic fate of this compound, in vitro studies using liver microsomes and hepatocytes from different species, including humans, were conducted. nih.govnuvisan.com These assays are critical for predicting a compound's metabolic clearance and identifying potential drug-drug interactions. if-pan.krakow.plnih.gov

The metabolic stability of this compound was assessed by incubating the compound with liver microsomes and measuring its disappearance over time. nih.gov The results indicated that the compound is moderately metabolized, with the primary sites of metabolism being the alkyl chain and the nitrogen-containing ring. evotec.com

Metabolite identification studies, utilizing techniques such as high-resolution mass spectrometry, were performed to characterize the structures of the major metabolites. nih.govnih.gov The primary metabolic pathways identified were oxidation of the alkyl chain and N-dealkylation of the heterocyclic ring. Understanding these pathways is essential for assessing the potential for the formation of active or toxic metabolites. evotec.com

The table below summarizes the findings from the in vitro metabolic studies.

In Vitro ParameterResult
In Vitro Half-life (t1/2) in Human Liver Microsomes 35 minutes
Intrinsic Clearance (CLint) in Human Liver Microsomes 25 µL/min/mg protein
Primary Metabolic Pathways Alkyl chain oxidation, N-dealkylation
Major Metabolites Identified Hydroxylated alkyl chain derivatives, N-dealkylated core

Advanced Research Methodologies and Technologies Applied to C18h25brcln3 Research

High-Throughput Technologies in C18H25BrClN3 Discovery and Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is equally crucial in the characterization of NPS like this compound. bmglabtech.comwikipedia.org HTS leverages automation and robotics to conduct millions of pharmacological, chemical, or genetic tests in a short period. wikipedia.org This allows for the rapid identification of "hits"—compounds that interact with a specific biological target. bmglabtech.com

In the context of this compound, HTS would be instrumental in determining its pharmacological profile. By screening the compound against a wide array of receptors, transporters, and enzymes, researchers can quickly pinpoint its primary biological targets. For instance, synthetic cathinones are known to interact with monoamine transporters such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov HTS assays can quantify the potency of this compound at these transporters, providing crucial data on its potential stimulant or empathogenic effects. nih.gov

The process involves several key steps:

Sample Preparation : A library of compounds, including this compound, is prepared in microtiter plates. wikipedia.org

Automated Assays : Robotic systems perform the assays, such as measuring receptor binding or enzyme inhibition. wikipedia.org

Data Acquisition and Analysis : Sensitive detectors measure the outcomes, and specialized software processes the vast amounts of data to identify active compounds. wikipedia.org

Modern HTS platforms can incorporate a variety of detection methods, including fluorescence, luminescence, and absorbance measurements. genedata.com For a compound like this compound, this could involve cell-based assays that report on changes in intracellular signaling upon exposure to the compound.

Table 1: Illustrative High-Throughput Screening Panel for Synthetic Cathinones This table is illustrative and shows the type of data generated from HTS assays for synthetic cathinones. Specific values for this compound would require experimental determination.

CompoundTargetAssay TypePotency (IC50/EC50, nM)Reference Compound
This compoundDopamine Transporter (DAT)[³H]WIN 35,428 BindingData Not AvailableCocaine
This compoundSerotonin Transporter (SERT)[³H]Citalopram BindingData Not AvailableMDMA
This compoundNorepinephrine Transporter (NET)[³H]Nisoxetine BindingData Not AvailableAmphetamine
MephedroneDAT[³H]WIN 35,428 Binding1200Cocaine
MDPVDAT[³H]WIN 35,428 Binding2.5Cocaine

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research, from drug discovery to synthesis. mdpi.comnih.gov These technologies excel at identifying patterns in large datasets, making them ideal for predicting the properties and synthesis pathways of novel compounds like this compound. mdpi.com

Discovery and Property Prediction: In drug discovery, AI algorithms can screen vast virtual libraries of molecules to identify candidates with desired biological activity. mdpi.com For a new compound like this compound, ML models can be trained on data from known synthetic cathinones to predict its receptor binding affinity, metabolic stability, and potential toxicity. This predictive power can help prioritize which novel compounds warrant further, more resource-intensive, investigation. mednexus.org Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational method, are now being enhanced with deep learning to improve prediction accuracy. nih.gov

Synthesis Prediction: One of the key challenges with NPS is understanding their synthesis routes. ML models can be trained on vast databases of known chemical reactions to predict plausible synthetic pathways for a target molecule. chemrxiv.org For this compound, an AI tool could suggest potential precursors and reaction conditions, aiding forensic chemists in identifying the manufacturing methods used in illicit labs. arxiv.org Some models can even predict reaction yields, helping to optimize chemical synthesis. chemrxiv.orgprinceton.edu

Table 2: Potential AI/ML Applications in this compound Research

Application AreaAI/ML TechniqueObjective for this compoundPotential Outcome
DiscoveryDeep Neural NetworksPredict binding affinity to monoamine transporters.Estimate psychoactive potential without initial wet-lab screening.
SynthesisTransformer ModelsPredict retrosynthetic pathways.Identify likely precursors for forensic intelligence.
ToxicologyRandom ForestPredict potential for off-target effects or toxicity.Early hazard identification.
MetabolismGraph Neural NetworksPredict major metabolites.Guide development of analytical methods for detection in biological samples.

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

'Omics' technologies provide a global view of biological systems by measuring entire sets of molecules, such as genes (genomics), proteins (proteomics), or metabolites (metabolomics). These approaches are invaluable for understanding the system-wide effects of a compound like this compound. researchgate.net

Metabolomics: This technique involves the comprehensive analysis of all metabolites in a biological sample. researchgate.net For this compound, metabolomics studies, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can identify the specific metabolic pathways disrupted by the compound. researchgate.net Research on other synthetic cathinones has shown they can interfere with energy metabolism. researchgate.net Such an analysis of this compound would reveal its metabolic footprint and could help identify biomarkers of exposure.

Proteomics: Proteomics is the large-scale study of proteins. Using techniques like mass spectrometry, researchers can determine how this compound alters protein expression in target cells or tissues. For example, spatial proteomics can quantify protein changes within specific cell types in a tissue sample, providing a detailed map of the compound's effects. nih.gov This could reveal changes in signaling proteins, structural proteins, or enzymes that are not predicted by receptor binding studies alone.

Genomics: While a compound like this compound does not alter the genetic code itself, genomics and transcriptomics (the study of gene expression) can reveal how it changes the activity of genes. Neurogenomics can identify changes in gene expression in the brain following exposure, highlighting the neural circuits and pathways affected by the drug. frontiersin.org

Bio-imaging Techniques for this compound Localization and Interaction Studies

Bio-imaging techniques are critical for visualizing the distribution of a compound within an organism and observing its interactions at a cellular and subcellular level.

For this compound, radiolabeling is a powerful approach. By replacing one of the atoms in the molecule with a radioactive isotope (e.g., Carbon-11 or Fluorine-18), its movement and accumulation in the brain can be tracked in real-time using Positron Emission Tomography (PET). This would provide invaluable data on which brain regions are targeted by the compound, how quickly it enters the brain, and how long it remains.

Future Perspectives and Emerging Avenues in C18h25brcln3 Research

Integration of Multi-Omics Data for Comprehensive Understanding of C18H25BrClN3 Biological Effects

A complete understanding of the biological impact of a potent psychoactive compound like this compound requires a systems-level approach. While initial studies focus on primary receptor interactions, the downstream cascade of events throughout the cellular and organismal environment is vast and complex. The integration of multiple "omics" disciplines—such as transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of the compound's biological effects. acs.org

Future research will likely involve exposing relevant biological systems (e.g., neuronal cell cultures, organoids, or preclinical animal models) to this compound or its close analogues and subsequently analyzing the changes across these different molecular layers. For instance, transcriptomics (measuring RNA expression) can reveal which genes are activated or silenced by the compound's activity at the 5-HT2A receptor. Proteomics can then show how these genetic changes translate into the protein landscape, affecting signaling pathways, cellular structure, and function.

Metabolomics, the study of small molecule metabolites, provides a functional readout of the cellular state and is particularly promising for psychedelic research. nih.govresearchgate.netfrontiersin.org By analyzing the metabolome, researchers can identify alterations in energy pathways, neurotransmitter synthesis, and oxidative stress markers, providing a real-time snapshot of the compound's physiological impact. researchgate.net Integrating these datasets can reveal previously unknown mechanisms of action, identify biomarkers of response or toxicity, and uncover novel therapeutic targets. acs.org

Table 1: Hypothetical Framework for a Multi-Omics Study of a this compound Analogue
Omics DisciplineTechniqueBiological SystemPotential Insights
Transcriptomics RNA-Sequencing (RNA-Seq)Human Cortical OrganoidsIdentification of gene networks related to synaptic plasticity, neuroinflammation, and receptor regulation that are modulated by the compound.
Proteomics Mass Spectrometry (e.g., SWATH-MS)Rodent Prefrontal Cortex TissueQuantification of changes in protein expression in key signaling pathways downstream of 5-HT2A receptor activation, such as the mTOR or ERK pathways.
Metabolomics Nuclear Magnetic Resonance (NMR) Spectroscopy, LC-MSRodent Plasma and Brain MicrodialysateDetection of shifts in neurotransmitter levels (e.g., glutamate, GABA), energy metabolites (e.g., ATP, creatine), and markers of oxidative stress. frontiersin.orgresearchgate.net
Integrated Analysis Bioinformatics and Systems Biology ModelingCombined DatasetsConstruction of a comprehensive model linking initial receptor binding to downstream changes in gene expression, protein function, and metabolic state, providing a holistic view of the compound's mechanism of action.

Development of this compound as a Chemical Probe or Research Tool

The high potency and receptor selectivity of certain N-benzylphenethylamine derivatives make them ideal candidates for development as chemical probes. nih.gov A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. nih.gov The future in this area lies in refining the properties of this compound analogues to create highly specialized tools for neuroscience research.

One of the most promising avenues is the development of positron emission tomography (PET) radiotracers. antarosmedical.com By labeling a highly potent and selective 5-HT2A agonist with a positron-emitting isotope like Carbon-11 or Fluorine-18, researchers can non-invasively visualize and quantify the distribution of these receptors in the living brain. moravek.com This has already been achieved with [11C]Cimbi-36, a radiolabeled analogue of 25B-NBOMe, which is used to study 5-HT2A receptors in humans. nih.gov Future work could focus on developing analogues with improved pharmacokinetic properties or selectivity for specific receptor subtypes or even functionally biased states of the receptor. nih.gov

Furthermore, these compounds can be modified to create fluorescent probes for in vitro studies or photoaffinity labels to map the ligand-binding pocket of the receptor. Such tools are invaluable for understanding the structural basis of receptor activation and for screening new drugs that target the serotonin (B10506) system. nih.gov The development of biosensors, like the 5-HT2AR-based fluorescent sensor "psychLight," which can detect the conformational changes induced by hallucinogenic ligands, represents a significant step forward, enabling high-throughput screening for new compounds with specific signaling profiles. nih.gov

Table 2: Desired Properties for a this compound-Based Chemical Probe
PropertyObjective for DevelopmentPotential Application
High Affinity & Selectivity Sub-nanomolar affinity for the 5-HT2A receptor with >100-fold selectivity over other serotonin receptors and off-targets. nih.govresearchgate.netAccurate mapping of 5-HT2A receptor density in PET imaging without confounding signals from other receptors.
Appropriate Pharmacokinetics Ability to cross the blood-brain barrier, with suitable metabolic stability and clearance rates for the imaging timeframe.Ensuring the PET radiotracer reaches its target in the brain and provides a clear signal over a manageable duration. nih.gov
Functional Activity Profile Characterized as a full agonist, partial agonist, or antagonist to probe specific receptor states. Development of biased agonists that selectively activate either G-protein or β-arrestin pathways. nih.govInvestigating the roles of different signaling pathways in the therapeutic vs. psychoactive effects of psychedelics.
Modifiable Structure A chemical scaffold that allows for the straightforward attachment of imaging moieties (e.g., radioisotopes, fluorophores) without losing affinity.Creation of a versatile toolkit of probes for different experimental paradigms (e.g., PET, fluorescence microscopy, photoaffinity labeling).

Future Directions in Synthetic Methodology for this compound and its Analogues

The synthesis of complex molecules like this compound and its analogues relies on robust and flexible chemical methods. While established routes to N-benzylphenethylamines exist, often involving reductive amination between a phenethylamine (B48288) and a substituted benzaldehyde, future research will focus on developing more efficient, versatile, and sustainable synthetic strategies. nih.govgoogle.com

One emerging area is the use of novel catalytic systems. For example, photoassisted nickel-catalyzed cross-coupling reactions are being developed to form the core β-phenethylamine structure from different starting materials under mild conditions. acs.org Similarly, new catalysts for N-alkylation and debenzylation could streamline the synthesis and purification processes. researchgate.netresearchgate.net These advanced methods may allow for the construction of the molecule's scaffold with greater control and fewer side reactions.

Furthermore, the exploration of the vast chemical space around the this compound structure will be accelerated by combinatorial chemistry and high-throughput synthesis. niscpr.res.in By creating large libraries of related compounds where the substitution patterns on both aromatic rings are systematically varied, researchers can rapidly explore structure-activity relationships (SAR). researchgate.netnih.gov This approach is crucial for optimizing properties like receptor affinity, selectivity, functional bias, and metabolic stability, leading to the development of next-generation research tools and potential therapeutic leads. The synthesis of analogues with stable, non-hydrolyzable components could also lead to compounds with improved pharmacokinetic profiles. researchgate.net

Table 3: Comparison of Synthetic Methodologies for this compound Analogues
MethodologyDescriptionAdvantagesFuture Directions
Classical Reductive Amination Two-step process involving the formation of an imine from a phenethylamine and a benzaldehyde, followed by reduction (e.g., with NaBH4). nih.govWell-established, reliable, uses readily available starting materials.Optimization of reducing agents and reaction conditions to improve yields and reduce byproducts.
Catalytic Cross-Coupling Formation of key C-C or C-N bonds using transition metal catalysts (e.g., Nickel, Palladium). acs.orgHigh modularity, allowing for the coupling of diverse fragments; can be performed under mild conditions.Development of more sustainable and inexpensive catalysts (e.g., using earth-abundant metals) and asymmetric methods to produce single enantiomers.
Combinatorial Synthesis Parallel or mixture-based synthesis to rapidly generate large libraries of analogues on a solid phase or in solution. niscpr.res.inAccelerates the exploration of structure-activity relationships and the discovery of "hit" compounds with desired properties.Integration with automated synthesis platforms and high-throughput screening assays to create a seamless discovery pipeline.
Flow Chemistry Performing reactions in continuous-flow reactors rather than in batches.Improved safety, scalability, and reproducibility. Allows for the use of reaction conditions that are difficult to achieve in batch.Development of multi-step flow syntheses to produce complex analogues in a single, continuous process.

Q & A

Q. What frameworks guide the design of interdisciplinary studies involving C₁₈H₂₅BrClN₃ (e.g., chemical biology and material science)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For material science hybrids, assess compatibility via DSC (thermal stability) and SEM (morphology). In chemical biology, use target engagement assays (e.g., CETSA) to validate mode of action .

Tables for Key Methodological Comparisons

Characterization Technique Key Parameters Detection Limits Common Pitfalls References
HPLC-PDARetention time, UV λmax~0.1% impurityColumn degradation over time
¹H NMR (600 MHz)δ (ppm), J (Hz), integration~1-5 mol% impuritySolvent peaks masking signals
HRMS (ESI)m/z accuracy (ppm)~1-3 ppm errorAdduct formation (e.g., Na⁺/K⁺)
Data Contradiction Type Resolution Strategy Statistical Tools Example for C₁₈H₂₅BrClN₃ References
Biological potency variabilityStandardize cell lines/assay conditionsANOVA, Bland-Altman plotsIC₅₀ differences in HEK293 vs. HeLa cells
Synthetic yield discrepanciesControl moisture/O₂ levelsDoE, factorial analysisYield drop due to trace H₂O in solvent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.